An In-depth Technical Guide to 4-Chloro-1-(2-thienyl)butan-1-one
An In-depth Technical Guide to 4-Chloro-1-(2-thienyl)butan-1-one
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-1-(2-thienyl)butan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Properties and Identifiers
4-Chloro-1-(2-thienyl)butan-1-one, also known as γ-chloro-2-butyrothienone, is a halogenated ketone containing a thiophene ring. Its chemical structure and key identifiers are summarized below.
| Property | Value |
| IUPAC Name | 4-Chloro-1-(thiophen-2-yl)butan-1-one |
| Synonyms | 4-Chloro-2'-butyrothienone, γ-chloro-2-butyrothienone |
| CAS Number | 43076-59-1[1][2] |
| Molecular Formula | C₈H₉ClOS[2] |
| Molecular Weight | 188.67 g/mol [2] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid |
| Solubility | No quantitative data available. Expected to be soluble in organic solvents. |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals corresponding to the thiophene ring protons (typically in the aromatic region, ~7-8 ppm), a triplet for the methylene group adjacent to the carbonyl, a multiplet for the central methylene group, and a triplet for the methylene group attached to the chlorine atom. |
| ¹³C NMR | A peak for the carbonyl carbon (~190-200 ppm), signals for the thiophene ring carbons, and three distinct signals for the aliphatic carbons of the butyl chain. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch (typically ~1660-1680 cm⁻¹ for an aryl ketone), C-H stretching and bending vibrations for the thiophene ring and the aliphatic chain, and a C-Cl stretching vibration. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 188, with a characteristic M+2 peak at m/z 190 due to the ³⁷Cl isotope, in an approximate 3:1 ratio.[3] Fragmentation would likely involve cleavage adjacent to the carbonyl group and loss of the chlorobutyl chain. |
Reactivity and Synthetic Applications
4-Chloro-1-(2-thienyl)butan-1-one is a valuable synthetic intermediate, primarily utilized in the pharmaceutical industry. Its reactivity is dominated by the two functional groups: the ketone and the alkyl chloride.
The ketone moiety can undergo reduction to a secondary alcohol, a crucial step in the synthesis of the antidepressant drug Duloxetine.[4][5][6] The alkyl chloride is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
Role in the Synthesis of Duloxetine
Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and other conditions.[6][7] One of the key synthetic routes to Duloxetine involves the use of a γ-chloro-β-hydroxythiophene derivative, which is prepared from 4-Chloro-1-(2-thienyl)butan-1-one.
The general synthetic pathway is illustrated below:
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 4-Chloro-1-(2-thienyl)butan-1-one are not widely published as it is primarily a commercial intermediate. However, a general procedure for its synthesis can be adapted from Friedel-Crafts acylation methods.
Synthesis via Friedel-Crafts Acylation (General Procedure)
This protocol describes a general method for the Friedel-Crafts acylation of thiophene with 4-chlorobutyryl chloride.
Materials:
-
Thiophene
-
4-Chlorobutyryl chloride
-
A Lewis acid catalyst (e.g., aluminum chloride (AlCl₃) or stannic chloride (SnCl₄))[5]
-
Anhydrous dichloromethane (or another suitable solvent like carbon disulfide)[8][9]
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis under anhydrous conditions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the Lewis acid catalyst and anhydrous dichloromethane.
-
Cool the suspension to 0-10 °C using an ice bath.
-
A solution of thiophene and 4-chlorobutyryl chloride in anhydrous dichloromethane is added dropwise to the cooled suspension with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.
-
The reaction is quenched by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 4-Chloro-1-(2-thienyl)butan-1-one can be purified by vacuum distillation or column chromatography.
Safety and Handling
Based on safety data sheets for 4-Chloro-1-(2-thienyl)butan-1-one and structurally similar compounds, the following handling precautions should be observed.[1][10][11][12]
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[1] |
| Handling | Handle in a well-ventilated area. Avoid breathing vapors or mists. Wash thoroughly after handling.[1] |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed. Refrigeration may be recommended.[1] |
| Incompatible Materials | Strong oxidizing agents and strong bases.[1][12] |
| Hazardous Decomposition Products | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride.[1] |
Conclusion
4-Chloro-1-(2-thienyl)butan-1-one is a crucial chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of Duloxetine. While detailed public data on its specific physical and spectral properties are limited, its chemical behavior is well-understood based on its functional groups. The synthetic procedures and safety information provided in this guide offer a foundational understanding for researchers and professionals working with this compound. Further in-house analytical work is recommended to establish precise specifications for specific applications.
References
- 1. fishersci.com [fishersci.com]
- 2. aaa-chem.com [aaa-chem.com]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. Duloxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. nepjol.info [nepjol.info]
- 8. prepchem.com [prepchem.com]
- 9. prepchem.com [prepchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]

